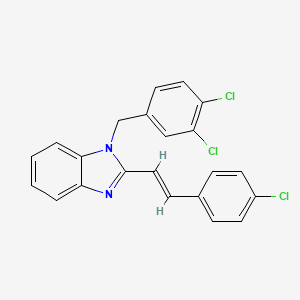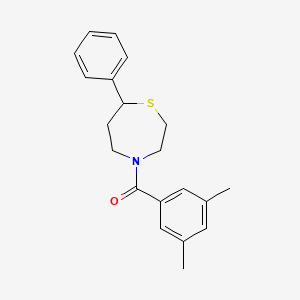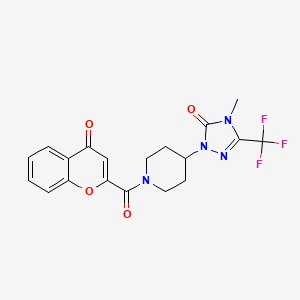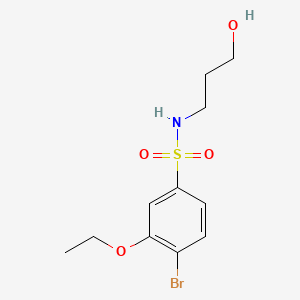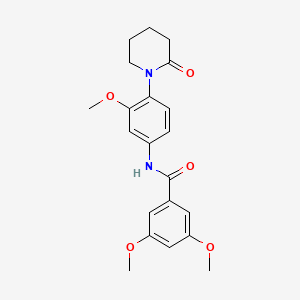
3,5-dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,5-dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is an amide derived from benzoic acid. This suggests that it might have similar properties to other benzamides .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, benzamides are typically crystalline solids and are slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
This compound has been studied for its antioxidant properties . Antioxidants are crucial in protecting cells from damage caused by free radicals. The compound’s ability to scavenge free radicals and chelate metals can be leveraged in developing treatments for diseases where oxidative stress is a significant factor, such as neurodegenerative diseases and cancer .
Antibacterial Applications
Benzamide derivatives, including this compound, have shown antibacterial activity against both gram-positive and gram-negative bacteria. This suggests potential use in developing new antibacterial agents, which is particularly important in the era of increasing antibiotic resistance .
Anti-inflammatory Potential
Due to its structural similarity with other benzamide compounds known for their anti-inflammatory effects, this compound could be used in the synthesis of new anti-inflammatory drugs. These could be beneficial for treating chronic inflammatory diseases like arthritis .
Cancer Research
Benzamides have been widely used in medical research for cancer treatment. The specific structure of this compound may interact with certain biological pathways involved in cancer cell proliferation, making it a candidate for anti-tumor drug development .
Drug Discovery
The compound’s diverse biological activities make it a valuable candidate in drug discovery. Its amide group is a common feature in many pharmaceuticals, and modifications to its structure could lead to the development of new therapeutic agents .
Industrial Applications
Beyond medical research, benzamide derivatives find applications in various industrial sectors. This compound could be used in the synthesis of materials for the plastic and rubber industry, as well as additives in the paper and agriculture industries .
Neurological Applications
Given the role of similar compounds in treating neurological conditions, this compound could be explored for its effects on neurodegenerative diseases or as a potential modulator of neurological pathways .
Pharmacological Research
The compound’s ability to bind to multiple receptors due to its structural complexity makes it an interesting subject for pharmacological studies. It could help in understanding receptor-ligand interactions and the development of receptor-specific drugs .
Wirkmechanismus
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-16-10-14(11-17(13-16)27-2)21(25)22-15-7-8-18(19(12-15)28-3)23-9-5-4-6-20(23)24/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEONZCEWTZJKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(furan-2-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2935247.png)
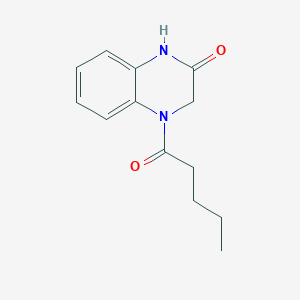
![Ethyl N-[2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]carbamate](/img/structure/B2935249.png)
